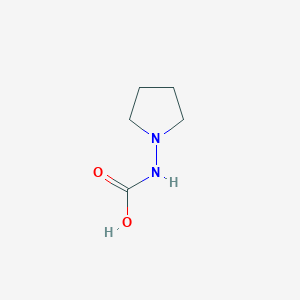

Pyrrolidin-1-ylcarbamic acid

Description

Contextualization within Amide and Carbamate (B1207046) Chemistry

Pyrrolidin-1-ylcarbamic acid integrates two fundamental functional groups in organic chemistry: the amide and the carbamate. The carbamate group, with its general structure R₂NC(O)OR', is a key structural motif in a multitude of therapeutic agents. nih.govresearchgate.net Carbamates are recognized for their chemical and proteolytic stability, their ability to penetrate cell membranes, and their resemblance to peptide bonds, making them valuable in drug design. nih.gov They can act as crucial pharmacophores or be employed as prodrugs to enhance the stability and bioavailability of parent molecules. nih.govresearchgate.net

The hydrolysis of carbamates, particularly disubstituted ones, proceeds through a mechanism involving a carbonate anion intermediate, ultimately releasing the parent alcohol and a carbamic acid which then decomposes to an amine and carbon dioxide. nih.gov This controlled-release characteristic is a significant aspect of their utility in medicinal chemistry. This compound, by incorporating the pyrrolidine (B122466) ring at the nitrogen of the carbamic acid, presents a unique set of steric and electronic properties that can influence its reactivity and potential as a building block in the synthesis of more complex molecules.

Significance of the Pyrrolidine Moiety in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. nih.govresearchgate.net Its prevalence in natural products, such as alkaloids (e.g., nicotine (B1678760) and hygrine) and the amino acid proline, underscores its biological relevance. researchgate.netwikipedia.org The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in the design of molecules that interact with biological targets. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for functionalization, with a significant number of FDA-approved drugs containing a substituted pyrrolidine ring. nih.gov The stereochemistry of the pyrrolidine ring is also a critical feature, as the presence of chiral centers allows for the synthesis of enantiomerically pure compounds with distinct biological activities. nih.govchemimpex.com This stereochemical richness makes pyrrolidine derivatives, including those of this compound, attractive candidates for asymmetric synthesis and the development of stereospecific therapeutic agents. chemimpex.commdpi.com

Historical Development and Evolution of Research on Related Scaffolds

Research into pyrrolidine-containing compounds has a rich history, driven by their presence in a vast array of natural products and their subsequent therapeutic applications. The synthesis of the pyrrolidine ring has evolved from early, often low-yielding methods to highly efficient and stereoselective strategies. mdpi.com Initially, the focus was on the isolation and structural elucidation of naturally occurring pyrrolidine alkaloids. researchgate.net

Over time, synthetic chemists developed numerous methods for the construction and functionalization of the pyrrolidine ring. mdpi.comorganic-chemistry.org These methods can be broadly categorized into two main approaches: the modification of existing pyrrolidine rings, often derived from readily available chiral pool sources like proline, and the de novo synthesis of the ring from acyclic precursors. mdpi.com The development of catalytic asymmetric methods, such as 1,3-dipolar cycloadditions and organocatalyzed reactions, has been particularly impactful, providing access to a wide range of enantiomerically enriched pyrrolidine derivatives. mdpi.comacs.org This progress in synthetic methodology has paved the way for the exploration of novel pyrrolidine-based compounds, including those with the carbamic acid functionality.

Current Research Landscape and Unaddressed Challenges

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural components are of significant interest in current research. For instance, pyrrolidine-carbamate structures have been investigated as self-immolative spacers in prodrugs, designed to release an active drug molecule upon a specific trigger. d-nb.info The reactivity of the carbamate group is a key factor in these systems, and understanding how the pyrrolidine ring modulates this reactivity is an area of active investigation. d-nb.info

One of the primary challenges in the synthesis of substituted pyrrolidines is the control of stereochemistry. mdpi.com Achieving high diastereoselectivity and enantioselectivity in the construction of polysubstituted pyrrolidine rings remains a significant hurdle. acs.org Furthermore, while many synthetic methods exist, their applicability to a wide range of substrates can be limited, and the development of more general and robust synthetic routes is an ongoing effort. researchgate.netacs.org For this compound specifically, the development of efficient and selective synthetic methods and a thorough characterization of its physicochemical and biological properties represent unaddressed areas that could open new avenues for its application in medicinal and materials science.

Structure

3D Structure

Properties

CAS No. |

27867-15-8 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

pyrrolidin-1-ylcarbamic acid |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)6-7-3-1-2-4-7/h6H,1-4H2,(H,8,9) |

InChI Key |

UKDDTAWYMJDFDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)NC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidin 1 Ylcarbamic Acid and Its Analogs

Direct Synthetic Routes to the Pyrrolidin-1-ylcarbamic Acid Core

The direct formation of the this compound core involves the construction of the carbamic acid functionality on a pre-existing pyrrolidine (B122466) ring.

Strategies for Carbamic Acid Formation from Pyrrolidines

The synthesis of this compound and its esters, commonly known as carbamates, from pyrrolidine is a fundamental transformation in organic synthesis. Carbamates are recognized for their stability and their role as key structural motifs in many therapeutic agents. researchgate.net The formation of the carbamate (B1207046) linkage from a pyrrolidine involves the reaction of the secondary amine of the pyrrolidine ring with a suitable carbonyl-containing reagent.

One common approach involves the use of chloroformates. However, the use of reagents like Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) can lead to the formation of unwanted di- and tripeptide byproducts. ub.edu An alternative and often preferred method is the reaction of the pyrrolidine with an activated carbonate, such as a p-nitrophenyl carbonate, or through the use of phosgene (B1210022) or its safer equivalents.

The carbamate moiety itself possesses interesting conformational properties. It exhibits a partial double bond character, leading to restricted rotation and the potential for syn and anti conformations. acs.org This conformational restriction can be a crucial factor in the design of molecules with specific three-dimensional structures for biological interactions. acs.org

Stereoselective Synthesis of Enantiopure this compound

The stereoselective synthesis of enantiopure this compound derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. mdpi.com Achieving high levels of enantiopurity can be accomplished through various strategies, including the use of chiral starting materials, chiral catalysts, or biocatalytic methods. researchgate.netacs.org

A prevalent strategy involves starting with enantiopure precursors, such as proline or 4-hydroxyproline, which are readily available from the chiral pool. mdpi.comnih.gov For instance, (S)-prolinol, obtained from the reduction of (S)-proline, serves as a versatile starting material for the synthesis of various chiral pyrrolidine derivatives. nih.gov

Biocatalytic approaches using enzymes like transaminases have emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org These enzymes can catalyze the stereoselective amination of prochiral ketones, leading to the formation of chiral amines with high enantiomeric excess. acs.org For example, transaminases have been successfully employed in the synthesis of both enantiomers of 2-substituted pyrrolidines from ω-chloroketones. acs.org

Another approach to stereocontrol is through substrate-controlled diastereoselective reactions. For example, the 1,4-addition of an arylic cuprate (B13416276) to an enantiopure enone has been used to establish the desired stereochemistry in a key intermediate for the synthesis of a substituted pyrrolidine-2-carboxylic acid analog. nih.gov

Divergent Synthetic Approaches to this compound Derivatives

Divergent synthesis allows for the creation of a library of related compounds from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies. nih.gov

Introduction of Substituents on the Pyrrolidine Ring

The functionalization of the pyrrolidine ring can be achieved at various positions to modulate the properties of the final compound. Substituents at the C-2 position can influence the basicity of the pyrrolidine nitrogen, while substituents at C-3 and C-4 can affect the ring's conformation. nih.gov

Several methods exist for introducing substituents onto the pyrrolidine ring. One of the most powerful is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile, which allows for the stereoselective construction of the pyrrolidine ring with control over substituents at positions 2, 3, 4, and 5. nih.gov

Late-stage functionalization of the pyrrolidine ring is also a valuable strategy. For instance, copper-catalyzed intramolecular C(sp³)–H amination can be used to form the pyrrolidine ring itself, and similar strategies can be adapted to introduce substituents. organic-chemistry.org Furthermore, palladium-catalyzed C(sp³)–H activation and arylation has been demonstrated as a key step in the stereoselective synthesis of 3-aryl-substituted pyrrolidine-2-carboxylic acid analogs. nih.gov

The synthesis of substituted pyrrolidines can also be achieved through the cyclization of acyclic precursors. mdpi.com This approach offers the advantage of not being limited to proline as a starting material, thus allowing for the introduction of substituents at any position of the ring. mdpi.com

Modification of the Carbamate Moiety

The carbamate moiety of this compound offers a handle for further functionalization. The ester portion of the carbamate can be varied to influence the compound's properties. For example, in the context of self-immolative spacers used in drug delivery systems, the structure of the alcohol attached to the carbamate can be a drug molecule that is released upon cleavage of the carbamate. nih.govunimi.it

The nitrogen of the carbamate can also be substituted, although this is less common for this compound itself, as the nitrogen is part of the pyrrolidine ring. However, in the broader context of carbamate chemistry, N-substitution is a common strategy for modulating biological activity. acs.org

The reactivity of the carbamate can be tuned by electronic effects. For instance, the introduction of a tertiary amine handle in close proximity to the carbamate bond has been shown to significantly accelerate the rate of cyclization and subsequent release of a cargo molecule in self-immolative systems. nih.govunimi.it

Protecting Group Strategies in this compound Synthesis

Protecting groups are essential tools in the synthesis of complex molecules like this compound and its derivatives, where multiple reactive functional groups are present. nih.gov The choice of protecting groups and the strategy for their introduction and removal are critical for the success of a synthetic route. nih.govwiley-vch.de

In the context of pyrrolidine synthesis, particularly when starting from amino acids like proline or hydroxyproline, the α-amino group is a primary site for protection. nih.gov Commonly used amino-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). creative-peptides.com The Boc group is acid-labile and is frequently used in solid-phase peptide synthesis, while the Z group is typically removed by hydrogenolysis. creative-peptides.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another important protecting group for amines. creative-peptides.com

When synthesizing substituted pyrrolidines, other functional groups on the ring may also require protection. For example, hydroxyl groups are often protected as ethers (e.g., benzyl (B1604629) ethers) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBS). nih.govwiley-vch.de Carboxylic acid functionalities can be protected as esters, such as methyl or tert-butyl esters. nih.gov

The concept of orthogonality in protecting group strategy is crucial. nih.gov Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. ub.edu For instance, a synthetic strategy might employ a Boc group for the α-amino group, a benzyl ester for a carboxylic acid, and a TBS ether for a hydroxyl group. The TBS ether can be removed with fluoride (B91410) ions, the benzyl ester by hydrogenolysis, and the Boc group with acid, all without affecting the other protecting groups.

Catalytic Methods in this compound Synthesis

The synthesis of this compound and its analogs can be significantly enhanced through the use of catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. While direct catalytic routes to this compound itself are not extensively documented in dedicated studies, the principles of modern catalytic chemistry, particularly in carbonylation and carbamoylation reactions, provide a strong framework for its synthesis.

Transition metal catalysis is a cornerstone in the formation of C-N bonds and the introduction of carbonyl groups, which are central to the structure of this compound. rsc.orgresearchgate.net Catalytic systems, often employing metals like copper and palladium, have been developed for the carbamoylation of various amines. rsc.org These reactions typically involve the activation of a carbamoylating agent, which can then react with the nitrogen of the pyrrolidine ring. For instance, copper-catalyzed cross-dehydrogenative coupling reactions have been shown to facilitate the carbamoylation of N-heterocycles. rsc.org

Another relevant catalytic strategy is the photoredox-catalyzed carbamoylation of imines, which leads to the formation of α-amino acid amides. nih.gov This highlights the potential of light-mediated reactions in forming the carbamoyl (B1232498) moiety under mild conditions. While this specific example involves imines, the underlying principle of generating a carbamoyl radical and its subsequent reaction could be adapted for the direct carbamoylation of N-aminopyrrolidine.

Furthermore, borinic acid has been utilized as a catalyst for the site-selective carbamoylation of pyranosides using 1-carbamoylimidazoles as the carbamoylating agent. acs.org This method circumvents the use of hazardous reagents like phosgene and isocyanates and demonstrates the potential of organocatalysis in selectively introducing a carbamoyl group, a strategy that could be explored for the synthesis of this compound.

The table below summarizes potential catalytic approaches applicable to the synthesis of this compound and its analogs, based on established catalytic carbamoylation and related reactions.

| Catalyst Type | Potential Reagents | Reaction Principle | Potential Advantages |

| Transition Metal (e.g., Cu, Pd) | N-aminopyrrolidine, CO, or other carbamoyl source | Reductive carbonylation or cross-coupling with a carbamoyl equivalent. rsc.orgrsc.org | High efficiency, good functional group tolerance. rsc.org |

| Photoredox Catalyst | N-aminopyrrolidine, suitable carbamoyl precursor | Generation of a carbamoyl radical for addition to the amine. nih.gov | Mild reaction conditions, use of visible light. |

| Organocatalyst (e.g., Borinic Acid) | N-aminopyrrolidine, activated carbamoylating agent (e.g., 1-carbamoylimidazole) | Activation of the carbamoylating agent for nucleophilic attack by the amine. acs.org | Avoidance of toxic reagents, high selectivity. acs.org |

| Dual Platinum/Brønsted Acid | N-Boc-protected alkynamine derivatives and alkenes/alkynes | Cascade cycloisomerization followed by nucleophilic addition. nih.gov | Formation of complex pyrrolidine derivatives in a single process. nih.gov |

High-Throughput and Automated Synthesis Techniques for this compound Libraries

The generation of chemical libraries containing analogs of this compound is crucial for applications such as drug discovery. High-throughput and automated synthesis platforms are instrumental in achieving this by enabling the rapid and efficient production of a large number of diverse compounds. ucla.eduresearchgate.net

Automated synthesis platforms, often based on flow chemistry or solid-phase synthesis, can significantly accelerate the process of library creation. fu-berlin.dechemrxiv.org These systems allow for the precise control of reaction parameters and the sequential execution of multiple reaction steps, minimizing manual intervention and improving reproducibility. ucla.edunih.gov For instance, an automated platform could be programmed to react a common this compound core with a variety of building blocks to generate a library of derivatives with diverse substituents.

A notable example of a relevant high-throughput approach is the synthesis of pyrrolidine carboxamide libraries as inhibitors of enzymes from Mycobacterium tuberculosis. nih.gov In this study, iterative microtiter library synthesis followed by in situ activity screening allowed for the rapid optimization of lead compounds. This methodology, which involves parallel synthesis in microtiter plates, could be directly adapted for the creation and screening of this compound analog libraries.

Flow chemistry offers another powerful tool for automated library synthesis. chemrxiv.orgchemrxiv.org In a flow-based system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction time, temperature, and mixing. nih.gov This approach is particularly well-suited for multistep syntheses and can be readily automated to produce a library of compounds in a sequential manner. The synthesis of saturated N-heterocycles has been demonstrated using such automated systems. researchgate.net

The table below outlines key aspects of high-throughput and automated synthesis techniques applicable to the generation of this compound libraries.

| Technology | Principle | Application to this compound Libraries | Key Benefits |

| Automated Solid-Phase Synthesis | The starting material is attached to a solid support, and reagents are added in a stepwise manner to build the final molecule. researchgate.net | A pyrrolidine scaffold could be anchored to a resin, followed by the addition of the carbamic acid moiety and subsequent modifications. | Simplified purification, potential for large library sizes. researchgate.net |

| Flow Chemistry | Reagents are continuously pumped through reactors, enabling precise control over reaction conditions and automation of multistep sequences. chemrxiv.orgnih.gov | Automated synthesis of a diverse set of this compound analogs by varying the starting materials and reaction conditions in a programmed sequence. | Enhanced safety, scalability, and reproducibility; ideal for multistep syntheses. nih.gov |

| Microtiter Plate Synthesis | Parallel synthesis of multiple compounds in the wells of a microtiter plate. nih.gov | Rapid generation of a library of this compound derivatives for high-throughput screening. | High-throughput format, enables in situ screening. nih.gov |

| Robotic Synthesis Platforms | Use of robotic arms and automated liquid handlers to perform synthetic operations. sigmaaldrich.comnih.gov | Fully automated synthesis of a library of this compound analogs with minimal human intervention. | Increased speed, reduced error, and enhanced safety. nih.gov |

Mechanistic Investigations and Reactivity Profiles of Pyrrolidin 1 Ylcarbamic Acid

Fundamental Reaction Pathways and Transformations

The reactivity of pyrrolidin-1-ylcarbamic acid is largely dictated by the electronic and steric properties of the carbamate (B1207046) functional group, which can act as both a nucleophile and an electrophile under different reaction conditions.

Stability and Decomposition Mechanisms

The stability of this compound is a critical consideration in its application. While generally stable under standard conditions, it can undergo decomposition through various pathways. The presence of the carboxylic acid group can facilitate intramolecular reactions, and the nitrogen atom of the pyrrolidine (B122466) ring can influence the electronic distribution within the carbamate moiety.

Nucleophilic and Electrophilic Reactivity of the Carbamate Group

The carbamate group in this compound exhibits dual reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing it to react with a variety of electrophiles. Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This dual nature is fundamental to its synthetic utility.

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound serves as a valuable building block in the synthesis of more complex molecules. Its derivatives are often employed in the construction of heterocyclic scaffolds and other intricate organic structures. The ability to functionalize both the nitrogen and the carbonyl group of the carbamate provides a strategic advantage in multistep synthetic sequences.

Intramolecular and Intermolecular Reactions

Both intramolecular and intermolecular reactions are characteristic of this compound and its derivatives. Intramolecular cyclization reactions can lead to the formation of bicyclic systems, while intermolecular reactions are commonly used to couple the pyrrolidine moiety to other molecular fragments. An example of a related compound, Pyrrolidin-1-yl pyrrolidine-1-carboxylate, highlights the potential for intermolecular reactions where the pyrrolidine ring acts as a reactive component. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and yields. While specific kinetic and thermodynamic data for the parent acid are not extensively detailed in the provided search results, the properties of related structures like Pyrrolidin-1-yl pyrrolidine-1-carboxylate, which has a molecular weight of 198.26 g/mol , can offer insights into the expected behavior. nih.gov

Enantioselective and Diastereoselective Control in Reactions

Achieving stereochemical control is a paramount goal in modern organic synthesis. In reactions involving this compound derivatives, the chiral nature of substituted pyrrolidine rings can be exploited to induce enantioselectivity and diastereoselectivity. The steric bulk and electronic nature of the substituents on the pyrrolidine ring play a crucial role in directing the stereochemical outcome of a reaction.

Structural Elucidation and Characterization for Research Purposes

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and vibrational spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Pyrrolidin-1-ylcarbamic acid, ¹H NMR would reveal distinct signals for each unique proton environment. The pyrrolidine (B122466) ring contains two sets of chemically non-equivalent methylene (B1212753) (CH₂) groups. The protons on the carbons adjacent to the nitrogen (α-protons) would appear at a different chemical shift than the protons on the β-carbons. Each of these would likely appear as a multiplet due to coupling with neighboring protons. Additional signals would correspond to the proton on the nitrogen (N-H) of the carbamic acid group and the acidic proton of the carboxyl group (O-H), though the latter can be broad and may exchange with deuterated solvents.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The spectrum would show distinct peaks for the α- and β-carbons of the pyrrolidine ring and a characteristic signal for the carbonyl carbon (C=O) of the carbamic acid group at a downfield chemical shift. The number of signals confirms the symmetry of the molecule, and their chemical shifts are indicative of their electronic environment. Studies on various pyrrolidine derivatives confirm the characteristic shifts for the ring carbons. unipi.itrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Predicted values are based on typical chemical shifts for pyrrolidine and carbamate (B1207046) functional groups. Actual experimental values may vary based on solvent and other conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| Pyrrolidine β-CH₂ | ~1.9 | Pyrrolidine β-C | ~25 |

| Pyrrolidine α-CH₂ | ~3.4 | Pyrrolidine α-C | ~47 |

| N-H | Variable, broad | C=O (Carbamate) | ~158 |

| COOH | Variable, broad |

Dynamic NMR studies on related carbamate derivatives have also been used to investigate rotational barriers around C-N bonds, an analysis that could be applied to this compound to understand its conformational dynamics in solution. orientjchem.org

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition. It also reveals fragmentation patterns that serve as a molecular fingerprint and aid in structural elucidation. For this compound (C₅H₁₀N₂O₂), the molecular weight is 130.15 g/mol . High-resolution mass spectrometry (HRMS) could confirm the exact mass to within a few parts per million, verifying the molecular formula.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways include:

Decarboxylation: Loss of a carbon dioxide (CO₂) molecule (44 Da) to yield a fragment at m/z = 86.

Loss of the carbamic acid group: Cleavage of the N-N bond to produce a pyrrolidine fragment (m/z = 70) or a pyrrolidinium (B1226570) cation (m/z = 71). The fragmentation of the pyrrolidine ring itself is well-characterized. nist.gov

Cleavage of the pyrrolidine ring: Subsequent fragmentation of the pyrrolidine fragment would lead to smaller ions, consistent with established patterns for this ring system. nist.gov

Analysis of these fragmentation patterns is crucial in mechanistic studies, for example, to identify reaction intermediates or byproducts in syntheses involving the title compound.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies (stretching, bending, twisting). acs.org These two methods are often complementary.

For this compound, the key functional groups are the secondary amine within the ring (though substituted), the carbamic acid group (-NH-COOH), which includes a carbonyl (C=O) group, an N-H bond, and an O-H bond.

IR Spectroscopy: In an IR spectrum, strong, broad absorption between 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group, often overlapping with C-H stretching vibrations. A sharp to medium intensity peak around 3300 cm⁻¹ would indicate the N-H stretch. The C=O stretch of the carbamic acid would produce a very strong, sharp absorption band in the region of 1650-1700 cm⁻¹. researchgate.net C-N stretching and N-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The symmetric vibrations of the pyrrolidine ring structure would be more prominent. nih.gov While the polar C=O and O-H groups might show weaker signals than in IR, the C-C and C-N bonds of the ring skeleton would be clearly identifiable. semanticscholar.orgnih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. nih.govacs.orgresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Broad |

| N-H (Amide) | Stretching | ~3300 | Medium, Sharp |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium-Strong |

| C=O (Carbamic Acid) | Stretching | 1650-1700 | Very Strong |

| N-H (Amide) | Bending | ~1550 | Medium |

| C-N | Stretching | 1200-1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the precise positions of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not widely reported, analysis of related pyrrolidine derivatives provides insight into the expected solid-state conformation. researchgate.netresearchgate.net X-ray studies on such compounds reveal that the five-membered pyrrolidine ring is not planar but adopts a puckered conformation, typically an "envelope" or "twist" form, to minimize steric and torsional strain. nih.gov The analysis would also definitively establish the geometry of the carbamic acid group and reveal intermolecular interactions, such as hydrogen bonding involving the N-H and O-H protons and the carbonyl oxygen, which dictate the crystal packing. Obtaining a crystal structure is considered the gold standard for structural proof. nih.govacs.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of products.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov For purity assessment of this compound, a reversed-phase HPLC method would typically be developed. However, since the compound lacks a strong UV chromophore, detection can be challenging. chromforum.org

Several strategies can be employed:

Low Wavelength UV Detection: Detection at low UV wavelengths (~190-210 nm) where the carbamate group absorbs is possible, but this requires highly pure mobile phase solvents. chromforum.org

Mass Spectrometric Detection (LC-MS): Coupling the HPLC system to a mass spectrometer allows for highly sensitive and selective detection based on the mass-to-charge ratio of the compound.

Pre-column Derivatization: The compound can be reacted with a labeling agent that imparts a strong chromophore or fluorophore, such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). nih.gov This approach significantly enhances detection sensitivity and is commonly used in amino acid analysis. researchgate.net

HPLC is also crucial for determining enantiomeric purity if the compound is chiral. This is achieved using a chiral stationary phase (CSP) that can differentiate between enantiomers, leading to two separate peaks for a racemic mixture. researchgate.net The method's robustness allows it to be validated for precision, accuracy, and linearity, making it a reliable tool for quality control. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)mdpi.comscribd.comlifesciencesite.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is an indispensable tool for the identification, quantification, and structural elucidation of chemical compounds in complex mixtures. nih.govajprd.com For this compound, LC-MS provides critical data on molecular weight and fragmentation patterns, which are essential for confirming its identity and purity in research settings.

In a typical analysis, the compound is first passed through an LC column to separate it from any impurities or starting materials. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions, allowing for the determination of the compound's molecular weight. For this compound, which has a molecular weight of 130.15 g/mol , ESI in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 131.1.

Tandem mass spectrometry (MS/MS) is used to further probe the structure of the ion at m/z 131.1. In this process, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation provides a structural fingerprint of the molecule. The fragmentation of carbamic acids and pyrrolidine derivatives often involves characteristic losses. libretexts.orgmiamioh.edu For this compound, key fragmentation pathways would likely include the loss of the carboxylic acid group (COOH) and cleavage of the pyrrolidine ring. libretexts.org

The table below outlines the expected ions and their fragments for this compound in an LC-MS/MS experiment.

Table 1: Representative LC-MS/MS Data for this compound

| Ion Species | m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Loss |

|---|---|---|

| [M+H]⁺ | 131.1 | Protonated parent molecule |

| Fragment 1 | 86.1 | Loss of carboxyl group (-COOH) |

| Fragment 2 | 70.1 | Loss of carbamic acid (-NHCOOH) |

| Fragment 3 | 44.0 | Loss of pyrrolidine ring |

This data is representative and may vary based on specific instrumentation and analytical conditions.

Chiral Analysis Methods for Enantiomeric Purity Assessmentmiamioh.edubath.ac.uk

Since this compound can exist as a pair of enantiomers, assessing its enantiomeric purity is crucial, particularly when it is used in stereoselective synthesis or as a chiral building block. researchgate.netmdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers. mdpi.comnih.gov

The principle of chiral HPLC relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the enantiomeric peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amine derivatives. nih.gov

For a compound like this compound, which lacks a strong chromophore for UV detection, a pre-column derivatization step may be necessary. nih.gov This involves reacting the enantiomeric mixture with a chiral or achiral derivatizing agent to introduce a UV-active or fluorescent tag, enhancing detection sensitivity and sometimes improving the chiral separation itself. nih.govresearchgate.net For instance, reacting the amine functionality with an agent like p-toluenesulfonyl chloride can introduce a chromophore that allows for detection at a specific wavelength. nih.gov

The enantiomeric excess (ee) is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. The table below illustrates typical parameters for a chiral HPLC method for the analysis of a derivatized pyrrolidine compound.

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1200 Series or equivalent |

| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP |

| Mobile Phase | Ethanol/Hexane (isocratic mixture, e.g., 20:80 v/v) with a basic additive like diethylamine (B46881) (0.1%) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a wavelength appropriate for the derivatized analyte (e.g., 228 nm) |

| Injection Volume | 10 µL |

These parameters are illustrative and require optimization for the specific derivatized analyte.

Alternative methods for determining enantiomeric purity include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents, which can induce chemical shift differences between the diastereomeric complexes formed. bath.ac.uknih.govresearchgate.net

Theoretical and Computational Studies on Pyrrolidin 1 Ylcarbamic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetic properties of molecules. While specific studies solely on pyrrolidin-1-ylcarbamic acid are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its characteristics. For instance, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been used to determine the stability of related pyrrolidine (B122466) derivatives. beilstein-journals.org

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis, a cornerstone of quantum chemistry, provides a framework for understanding the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics reveal its electron-accepting propensity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

The charge distribution within this compound can be quantified through various population analysis schemes. This analysis reveals the partial atomic charges on each atom, highlighting the electrostatic potential of the molecule and identifying potential sites for nucleophilic or electrophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy path, locate transition state structures, and calculate activation energies. This information provides a detailed picture of how a reaction proceeds and what factors control its rate and selectivity. For related pyrrolidine compounds, DFT calculations have been successfully used to propose reaction mechanisms and have shown that kinetic selectivity can be more significant than thermodynamic selectivity in determining the major products. beilstein-journals.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ). For related pyrrolidinone derivatives, calculated ¹H and ¹³C NMR chemical shifts have been compared with experimental data. beilstein-journals.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. This can help in assigning the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. nih.govnih.gov By simulating the trajectory of this compound in a given environment (e.g., in a solvent or interacting with a biological macromolecule), one can gain insights into its flexibility, diffusion, and the time-evolution of its structural features. mdpi.com

In Silico Design Principles for Novel this compound Derivatives

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. By systematically modifying the chemical structure and computationally evaluating the resulting changes in electronic properties, reactivity, or binding affinity to a target, it is possible to guide synthetic efforts toward molecules with desired characteristics. Techniques such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, often in conjunction with molecular dynamics, can be employed to build predictive models that accelerate the discovery of new functional molecules. nih.gov

Applications of Pyrrolidin 1 Ylcarbamic Acid in Organic Synthesis and Materials Science

Use as a Protecting Group for Amines

The carbamate (B1207046) group is a cornerstone of amine protection in multi-step organic synthesis, and derivatives of pyrrolidin-1-ylcarbamic acid are integral to this strategy. An acid-promoted method for synthesizing pyrrolidines and other azaheterocycles utilizes N-carbamate-protected amino alcohols. organic-chemistry.org In this approach, the carbamate's nitrogen, despite its reduced nucleophilicity, effectively participates in cyclization, demonstrating its utility in constructing heterocyclic systems. organic-chemistry.org

The stability and selective removal of such protecting groups are critical. For instance, the 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) group, a related carbamate-based protecting group, showcases orthogonal deprotection properties when used alongside common protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This orthogonality is crucial in complex syntheses requiring sequential deprotection steps. Under specific conditions, thermolytic deprotection of Tempoc-protected compounds can lead to a ring contraction, yielding a carbamic acid and a cationic pyrrolidine (B122466) intermediate, highlighting the intricate reactivity of these systems.

Role in the Synthesis of Complex Natural Products and Synthetic Molecules

The pyrrolidine scaffold is a key component of numerous natural alkaloids and approved pharmaceuticals. researchgate.netmdpi.com Derivatives of this compound, particularly N-Boc-pyrrolidines, are pivotal starting materials or intermediates in the stereoselective synthesis of these complex molecules.

A notable example is the synthesis of hepatitis C virus (HCV) inhibitors like Grazoprevir and Glecaprevir. mdpi.com The synthesis of a precursor for these drugs begins with commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com This starting material undergoes esterification and subsequent oxidation to furnish a key ketoproline intermediate, demonstrating the strategic use of the protected pyrrolidine ring. mdpi.com Similarly, the synthesis of the migraine medication Eletriptan involves the reaction of a substituted indole (B1671886) with a protected pyrrolidine derivative. mdpi.com

The synthesis of the natural alkaloid Anisomycin also features a key cyclization step to form a Boc-protected pyrrolidine from an acyclic alcohol precursor. mdpi.com These examples underscore the importance of carbamate-protected pyrrolidines in building the core structures of biologically active compounds.

Table 1: Examples of Pyrrolidine Derivatives in Complex Molecule Synthesis

| Target Molecule | Pyrrolidine Precursor | Role of Precursor | Reference |

|---|---|---|---|

| Grazoprevir/Glecaprevir Precursor | Boc-protected trans-4-hydroxy-L-proline | Starting material for the synthesis of the core ketoproline intermediate. | mdpi.com |

| Anisomycin | Acyclic amino alcohol | Cyclization precursor to form the Boc-protected pyrrolidine ring. | mdpi.com |

| Eletriptan | Protected pyrrolidine derivative | Key building block reacting with an indole derivative. | mdpi.com |

Precursor in the Development of Catalysts and Ligands

Chiral pyrrolidine derivatives are highly effective as organocatalysts and as ligands in transition metal catalysis, enabling a wide range of asymmetric transformations. mdpi.com The pyrrolidine scaffold provides a rigid and stereochemically defined framework that can be functionalized to create highly selective catalytic environments. mdpi.com

Pyrrolidine-based organocatalysts, often derived from the natural amino acid proline, are renowned for promoting reactions like asymmetric aldol (B89426) and Michael additions. mdpi.com For example, a series of new pyrrolidine-based organocatalysts derived from tartaric and glyceric acids has been synthesized, incorporating additional stereocenters to enhance catalytic efficiency. mdpi.com In another instance, enantiomerically pure N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides have been developed and tested as organocatalysts in aldol reactions. mdpi.com

Furthermore, a hydroxamic acid–pyrrolidine conjugate was serendipitously discovered to form a highly reactive isocyanate when treated with a sulfonyl fluoride (B91410), a finding that led to the development of a novel bioconjugation strategy. acs.org This demonstrates how pyrrolidine-based structures can serve as precursors to reactive species with applications in chemical biology. acs.org

Applications in Peptide and Peptidomimetic Chemistry

The pyrrolidine ring is the defining feature of the amino acid proline, which plays a unique role in the structure of peptides and proteins. mdpi.com Carbamate-protected pyrrolidine derivatives are fundamental in peptide synthesis, both for incorporating proline and for creating peptidomimetics—molecules that mimic the structure and function of peptides.

The use of Boc or Cbz protecting groups on the pyrrolidine nitrogen is standard practice in solid-phase and solution-phase peptide synthesis. These protecting groups prevent unwanted side reactions at the nitrogen atom during peptide bond formation. The development of protecting groups with orthogonal stability, as mentioned earlier, is particularly relevant in the synthesis of complex peptides and peptidomimetics where multiple protecting groups must be removed selectively. rsc.org

Moreover, α-AApeptides, a class of peptide mimetics, have been developed and show broad-spectrum antimicrobial activity with the advantage of being resistant to protease hydrolysis. The synthesis and sequence programmability of such peptidomimetics often rely on building blocks that may include protected pyrrolidine structures to impart specific conformational constraints or functionalities.

Potential in Polymer and Materials Science

The incorporation of pyrrolidine moieties into polymer backbones or as pendant groups can impart unique and desirable properties to materials, leading to applications in catalysis, drug delivery, and environmental science.

Research has demonstrated the synthesis of pyrrolidine-based chiral porous polymers (Py-CPPs). rsc.org These materials, constructed via a "bottom-up" approach using the Sonogashira–Hagihara coupling reaction, possess high stability, inherent porosity, and uniformly distributed catalytic sites. rsc.org A Py-CPP was shown to be an effective heterogeneous organocatalyst for asymmetric Michael additions in pure water, achieving high yields and enantioselectivities. rsc.org

In another application, new stimuli-responsive polymers have been created from monomers like N-ethyl pyrrolidine methacrylamide (B166291) (EPA). nih.gov The resulting homopolymer, poly-EPA, and its crosslinked hydrogels exhibit pH-dependent swelling behavior, making them "smart" materials suitable for drug delivery and tissue engineering applications. nih.gov The hydration degrees of these hydrogels can vary dramatically with pH, from 200% to as high as 2,600%. nih.gov

Furthermore, polymers of N-(pyrrolidin-1-yl)methacrylamide have been synthesized and evaluated as kinetic hydrate (B1144303) inhibitors (KHIs) for preventing the formation of gas hydrates in pipelines. researchgate.net These water-soluble polymers, containing a pyrrolidine-substituted hydrazido pendant group, show improved performance over previous generations of KHIs and exhibit high cloud points, a critical property for industrial applications. researchgate.net

Table 2: Research on Pyrrolidine-Containing Polymers

| Polymer Type | Monomer/Building Block | Key Finding/Application | Reference |

|---|---|---|---|

| Chiral Porous Polymer (Py-CPP) | Pyrrolidine-based monomers | Effective heterogeneous organocatalyst for asymmetric reactions in water. | rsc.org |

| Stimuli-Responsive Polymer (poly-EPA) | N-ethyl pyrrolidine methacrylamide (EPA) | pH-responsive hydrogel with high swelling capacity for drug delivery. | nih.gov |

| Kinetic Hydrate Inhibitor (polyNPyMA) | N-(pyrrolidin-1-yl)methacrylamide | High-performance, water-soluble polymer for preventing gas hydrate formation. | researchgate.net |

Future Research Directions and Emerging Trends

Integration with Flow Chemistry and Microfluidic Systems

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and manipulation of Pyrrolidin-1-ylcarbamic acid. Flow chemistry provides enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for seamless integration into multi-step syntheses.

Microfluidic reactors, with their high surface-area-to-volume ratios, enable rapid heat and mass transfer, leading to higher yields and selectivities. The on-demand generation of reactive species, a hallmark of flow chemistry, is particularly pertinent for the synthesis of carbamic acids, which can be unstable. For instance, the generation of gaseous reactants like carbon dioxide can be precisely controlled and efficiently reacted with pyrrolidine (B122466) in a continuous stream, minimizing decomposition and side reactions. A tube-in-tube reactor design, where a gas-permeable inner tube containing the liquid substrate is surrounded by a pressurized gas, has proven effective for the synthesis of carboxylic acids and can be adapted for this compound production. durham.ac.uk

The benefits of adopting flow chemistry for the synthesis of this compound and its derivatives are summarized in the table below.

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Precise Parameter Control | Improved yield and purity by fine-tuning temperature, pressure, and residence time. |

| Enhanced Safety | Safe handling of potentially unstable carbamic acid intermediates and reactive gases. |

| Rapid Mixing & Heat Transfer | Increased reaction rates and selectivity, minimizing byproduct formation. |

| Scalability | Facile scale-up from laboratory to industrial production without significant process redesign. |

| Automation & Integration | Potential for automated, multi-step synthesis and in-line purification. |

Future research will likely focus on developing dedicated flow reactors and optimizing conditions for the synthesis of a diverse library of this compound derivatives.

Exploration of Bioorthogonal Reactivity in Chemical Biology Tools (excluding clinical)

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The functional groups within this compound, namely the secondary amine of the pyrrolidine ring and the carbamic acid moiety, present opportunities for its development as a bioorthogonal chemical tool.

While direct bioorthogonal applications of this compound are still emerging, the pyrrolidine scaffold itself is a key component in various biologically active molecules and probes. nih.govontosight.ai The carbamate (B1207046) group can be designed to be cleavable under specific bioorthogonal triggers, allowing for the controlled release of molecules within a biological environment. For example, tetrazine-triggered cleavage of carbamates has been demonstrated as a bioorthogonal release strategy. nih.govchemrxiv.org

The potential bioorthogonal applications of this compound derivatives could include:

Probes for Biological Imaging: By attaching a fluorophore to the pyrrolidine ring, the resulting molecule could be used to visualize specific biological targets.

Chemical Inducers of Proximity: Derivatives could be designed to bring two biomolecules together, facilitating the study of protein-protein interactions.

Controlled Release Systems: The carbamic acid could act as a linker that releases a payload upon a specific bioorthogonal reaction.

The development of this compound-based tools for chemical biology will require careful design to ensure bioorthogonality and specific reactivity.

Development of Sustainable Synthetic Routes and Green Chemistry Initiatives

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound is no exception. Research is focused on developing more environmentally benign and efficient synthetic methods.

Key areas of focus for the green synthesis of pyrrolidine-containing compounds include:

Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on petrochemicals.

Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove. rsc.org

Atom Economy: Maximizing the incorporation of all starting materials into the final product, thereby minimizing waste.

Green Solvents: Utilizing environmentally friendly solvents such as water or ethanol, or performing reactions under solvent-free conditions. rsc.org

One promising approach is the one-pot, three-component domino reaction for the synthesis of functionalized pyrrolidines, which can be performed in an ethanol/water mixture at room temperature without a catalyst. rsc.org Such methods offer high yields and simplify purification processes. The table below outlines key green chemistry metrics and their relevance to this compound synthesis.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. |

| Less Hazardous Synthesis | Using and generating substances with minimal toxicity. |

| Safer Solvents & Auxiliaries | Employing benign solvents like water or ethanol. rsc.org |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones. |

Future initiatives will likely involve the lifecycle assessment of different synthetic routes to identify the most sustainable options for the production of this compound.

Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of the formation and reactions of this compound is crucial for process optimization. In situ spectroscopic techniques, which allow for real-time monitoring of a reaction as it occurs, are invaluable for this purpose.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions involving carbamic acids. The characteristic vibrational frequencies of the carbamic acid and carbamate groups can be used to track their formation and consumption during a reaction. researchgate.netnasa.govresearchgate.net For instance, in situ FTIR has been used to distinguish between physically dissolved and chemically reacted CO2 in amine solutions, providing insights into the reaction mechanism. youtube.com A specially designed in situ FTIR reactor can be used to analyze the gas headspace of a reaction, allowing for the quantification of gaseous products in real-time. nih.gov

The application of various in situ monitoring techniques is summarized below:

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products. | Monitoring the formation and stability of the carbamic acid moiety. researchgate.netnasa.govresearchgate.net |

| NMR Spectroscopy | Structural elucidation of intermediates and products. | Characterizing transient species in the reaction pathway. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, especially in aqueous media. | Studying reactions in biologically relevant environments. |

| Mass Spectrometry | Identification of reaction components and intermediates by mass-to-charge ratio. | Detecting low-concentration intermediates and byproducts. |

The integration of these advanced spectroscopic techniques will provide a deeper understanding of the reaction dynamics of this compound, enabling more efficient and controlled synthetic processes.

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational modeling and experimental work offers a powerful paradigm for accelerating research into this compound. Computational chemistry can be used to predict molecular properties, elucidate reaction mechanisms, and guide experimental design, thereby reducing the time and resources required for laboratory work.

For example, computational studies on pyrrolidine derivatives have been used to:

Predict Biological Activity: In silico docking studies can predict how a molecule will interact with a biological target, aiding in the design of new therapeutic agents.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can map out the energy landscape of a reaction, identifying transition states and intermediates.

Interpret Spectroscopic Data: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

A synergistic workflow would involve using computational models to generate hypotheses that are then tested experimentally. The experimental results, in turn, can be used to refine and validate the computational models, creating a virtuous cycle of discovery. The table below illustrates this synergistic approach.

| Research Area | Computational Approach | Experimental Validation |

| Synthesis Design | Prediction of reaction feasibility and selectivity. | Laboratory synthesis and characterization of products. |

| Mechanism Elucidation | Calculation of reaction pathways and transition states. | In situ spectroscopic monitoring of intermediates. |

| Property Prediction | Calculation of physicochemical and biological properties. | Measurement of properties and biological assays. |

The continued development of more accurate and efficient computational methods, coupled with advanced experimental techniques, will undoubtedly lead to new discoveries and applications for this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for Pyrrolidin-1-ylcarbamic acid, and how can purity be optimized?

this compound is typically synthesized via carbamate formation, reacting pyrrolidine with a carbamoyl chloride derivative under anhydrous conditions. Key steps include temperature control (0–5°C for exothermic reactions) and using triethylamine as a base to neutralize HCl byproducts . Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and NMR (absence of residual solvent peaks) .

Q. What safety protocols are essential when handling this compound in the lab?

While specific safety data for this compound is limited, analogous carbamates require:

Q. How is this compound characterized structurally?

Core characterization methods include:

- NMR : NMR (DMSO-d6) shows pyrrolidine ring protons (δ 1.8–2.1 ppm) and carbamate NH (δ 6.5–7.0 ppm, broad).

- FT-IR : Carbamate C=O stretch at ~1680–1720 cm.

- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electronic structure, including:

- HOMO/LUMO energies to predict nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., enzymes like carbonic anhydrase) . Validation requires comparing computational results with experimental kinetics (e.g., IC50 values from enzyme assays) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:

Q. How should researchers design dose-response studies for this compound derivatives?

A robust design includes:

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Scaling from milligram to gram quantities introduces issues such as:

- Exotherm management : Use jacketed reactors with temperature feedback loops.

- Solvent recovery : Implement distillation systems for ethanol/THF reuse.

- Yield optimization : Switch from batch to flow chemistry for better mixing and heat transfer .

Methodological Guidance

Q. How to conduct a systematic literature review on this compound?

Follow these steps:

Q. What criteria validate novel derivatives of this compound?

Apply the FINER framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.